molecular formula C11H11NO3 B144441 1-(Methoxymethyl)indole-3-carboxylic acid CAS No. 135039-80-4

1-(Methoxymethyl)indole-3-carboxylic acid

Cat. No. B144441
M. Wt: 205.21 g/mol
InChI Key: JGRXUJVCGCUHBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(Methoxymethyl)indole-3-carboxylic acid”, indole-3-carboxylic acid derivatives have been synthesized for various purposes . For instance, a series of novel indole-3-carboxylic acid derivatives were synthesized as potential transport inhibitor response 1 antagonists . Another study highlighted recent advances in the development of methods for indole cyclization, leading to indole-3-carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Methoxymethyl)indole-3-carboxylic acid” aren’t readily available. For comparison, “Methyl 1-methoxy-1H-indole-3-carboxylate” has an average mass of 205.210 Da and a monoisotopic mass of 205.073898 Da .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Indole-Benzimidazole Derivatives Synthesis: 1-(Methoxymethyl)indole-3-carboxylic acid derivatives have been utilized in the synthesis of novel indole-benzimidazole compounds, important in chemical research for their diverse applications (Wang et al., 2016).
  • Rh(III)-Catalyzed Selective Coupling: This compound has also been involved in Rh(III)-catalyzed selective coupling processes, demonstrating its versatility in facilitating diverse product formation in organic synthesis (Zheng, Zhang, & Cui, 2014).
  • Synthesis of Ellipticine: It has been used in the synthesis of ellipticine, a compound with potential pharmacological properties, by reacting with other specific chemicals (Miki et al., 2001).

Structural and Physical Properties

  • X-ray Diffraction Studies: The structural properties of related compounds, like 5-methoxyindole-3-acetic acid, have been studied using X-ray diffraction methods, shedding light on the molecular arrangement and stability of these molecules (Sakaki et al., 1975).

Biological and Metabolic Studies

  • Metabolism in Rats: The metabolism of N-hydroxylated indole derivatives, including 1-methoxy-indole-3-carboxylic acids, has been studied in rats to understand the biological transformation and potential medicinal applications of these compounds (Acheson & Nwankwo, 1984).

Synthetic Utility in Organic Chemistry

  • Beta-Methoxymethyl Enecarbamates Synthesis: Its derivatives have been used in the preparation of beta-methoxymethyl enecarbamates, highlighting its utility in synthetic organic chemistry (O’Connor et al., 2009).
  • Selective Antagonists Synthesis: 1-(Methoxymethyl)indole-3-carboxylic acid derivatives have been identified as important components in the synthesis of selective antagonists in medicinal chemistry (Chen et al., 2016).

Future Directions

While specific future directions for “1-(Methoxymethyl)indole-3-carboxylic acid” aren’t known, research into indole-3-carboxylic acid derivatives is ongoing. For instance, the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists has been reported .

properties

IUPAC Name

1-(methoxymethyl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-7-12-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRXUJVCGCUHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)indole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RNP Tulichala, M Shankar… - The Journal of Organic …, 2018 - ACS Publications
… The reaction of 5-fluoro-1-methoxymethyl-indole-3-carboxylic acid with 2c also gave the corresponding amide 3ic in good yields. We were pleased to find that the amidation reaction of …
Number of citations: 14 pubs.acs.org
M Yamashita, K Hirano, T Satoh, M Miura - Organic letters, 2009 - ACS Publications
The palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes effectively proceeds in a 1:2 manner accompanied by decarboxylation to produce the …
Number of citations: 175 pubs.acs.org
M Yamashita, H Horiguchi, K Hirano… - The Journal of …, 2009 - ACS Publications
The selective synthesis of 1,2,3,4-tetrasubstituted carbazoles can be performed effectively through the palladium-catalyzed oxidative coupling reactions of N-substituted indoles or their …
Number of citations: 191 pubs.acs.org

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